molecular formula C21H18N2O3 B5808650 3-[3-(2,6-dimethyl-4-oxo-5-phenyl-1(4H)-pyrimidinyl)phenyl]acrylic acid

3-[3-(2,6-dimethyl-4-oxo-5-phenyl-1(4H)-pyrimidinyl)phenyl]acrylic acid

カタログ番号 B5808650
分子量: 346.4 g/mol
InChIキー: LANYIAFGUJOXJZ-VAWYXSNFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[3-(2,6-dimethyl-4-oxo-5-phenyl-1(4H)-pyrimidinyl)phenyl]acrylic acid is a compound that belongs to the class of pyrimidine derivatives. It has been studied extensively for its potential as a therapeutic agent in various medical conditions.

作用機序

The mechanism of action of 3-[3-(2,6-dimethyl-4-oxo-5-phenyl-1(4H)-pyrimidinyl)phenyl]acrylic acid involves the inhibition of various signaling pathways such as the NF-κB pathway, MAPK pathway, and PI3K/AKT pathway. By inhibiting these pathways, it can suppress the growth of cancer cells and reduce inflammation. Additionally, it can modulate the activity of various enzymes such as COX-2 and iNOS, which are involved in the production of pro-inflammatory cytokines.
Biochemical and physiological effects:
3-[3-(2,6-dimethyl-4-oxo-5-phenyl-1(4H)-pyrimidinyl)phenyl]acrylic acid has been shown to exhibit various biochemical and physiological effects. It can inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. It also has neuroprotective effects by reducing oxidative stress and modulating the activity of various enzymes involved in the pathogenesis of neurodegenerative diseases.

実験室実験の利点と制限

The advantages of using 3-[3-(2,6-dimethyl-4-oxo-5-phenyl-1(4H)-pyrimidinyl)phenyl]acrylic acid in lab experiments include its potential as a therapeutic agent in various medical conditions, its ability to inhibit the growth of cancer cells, and its anti-inflammatory and neuroprotective properties. However, the limitations of using this compound in lab experiments include the need for further studies to determine its safety and efficacy in humans and the need for optimization of its synthesis method.

将来の方向性

There are several future directions for the study of 3-[3-(2,6-dimethyl-4-oxo-5-phenyl-1(4H)-pyrimidinyl)phenyl]acrylic acid. These include the optimization of its synthesis method, the determination of its safety and efficacy in humans, the identification of its molecular targets, and the development of more potent derivatives with improved pharmacological properties. Additionally, further studies are needed to determine its potential as a therapeutic agent in other medical conditions such as autoimmune diseases and cardiovascular diseases.

合成法

The synthesis of 3-[3-(2,6-dimethyl-4-oxo-5-phenyl-1(4H)-pyrimidinyl)phenyl]acrylic acid involves several steps. The first step is the synthesis of 2,6-dimethyl-4-oxo-5-phenyl-1(4H)-pyrimidine, which is achieved by reacting 2,6-dimethyl-4-nitrophenol with ethyl acetoacetate in the presence of a base. The second step involves the reaction of 2,6-dimethyl-4-oxo-5-phenyl-1(4H)-pyrimidine with 3-bromo-3-(2-nitrophenyl)acrylic acid in the presence of a base to yield 3-[3-(2,6-dimethyl-4-oxo-5-phenyl-1(4H)-pyrimidinyl)phenyl]acrylic acid.

科学的研究の応用

3-[3-(2,6-dimethyl-4-oxo-5-phenyl-1(4H)-pyrimidinyl)phenyl]acrylic acid has been studied for its potential as a therapeutic agent in various medical conditions such as cancer, inflammation, and neurodegenerative diseases. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been studied for its potential as a neuroprotective agent in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

特性

IUPAC Name

(E)-3-[3-(2,6-dimethyl-4-oxo-5-phenylpyrimidin-1-yl)phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c1-14-20(17-8-4-3-5-9-17)21(26)22-15(2)23(14)18-10-6-7-16(13-18)11-12-19(24)25/h3-13H,1-2H3,(H,24,25)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LANYIAFGUJOXJZ-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N=C(N1C2=CC=CC(=C2)C=CC(=O)O)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N=C(N1C2=CC=CC(=C2)/C=C/C(=O)O)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-[3-(2,6-dimethyl-4-oxo-5-phenylpyrimidin-1(4H)-yl)phenyl]acrylic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。